4,6-Dimethylpyrimidin-5-ol
Overview
Description
4,6-Dimethylpyrimidin-5-ol is a heterocyclic compound containing a pyrimidine ring with two methyl groups at positions 4 and 6, and a hydroxyl group at position 5. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties .
Mechanism of Action
Target of Action
The primary target of 4,6-Dimethylpyrimidin-5-ol is the fibroblast growth factor receptor 4 (FGFR4) . FGFR4 is a protein that plays a crucial role in cell division and regulation of cell growth and maturation .
Mode of Action
This compound interacts with FGFR4, inhibiting its activity . This interaction results in a decrease in cell proliferation, particularly in hepatocellular carcinoma (HCC) cell lines .
Biochemical Pathways
The inhibition of FGFR4 by this compound affects the fibroblast growth factor (FGF) signaling pathway . This pathway is involved in various biological processes, including cell growth, morphogenesis, tissue repair, and tumor growth and invasion . The downstream effects of this inhibition include a decrease in cell proliferation and tumor growth .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of FGFR4 activity, leading to decreased cell proliferation . In the context of cancer treatment, this can result in the reduction of tumor growth, particularly in hepatocellular carcinoma .
Biochemical Analysis
Biochemical Properties
4,6-Dimethylpyrimidin-5-ol has been found to interact with fibroblast growth factor receptor 4 (FGFR4), a protein involved in various cellular processes . The compound’s interaction with FGFR4 is believed to inhibit the receptor’s activity, thereby influencing biochemical reactions within the cell .
Cellular Effects
The effects of this compound on cells have been studied in the context of hepatocellular carcinoma (HCC) cell lines . The compound exhibited strong anti-proliferative activity against Hep3B, an HCC cell line, indicating its potential influence on cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with FGFR4. The compound is believed to inhibit FGFR4, thereby blocking the receptor’s activity and influencing gene expression . This inhibition could potentially lead to changes in cellular processes at the molecular level .
Metabolic Pathways
Given its interaction with FGFR4, it is plausible that the compound could influence metabolic flux or metabolite levels within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylpyrimidin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dimethyl-3-oxobutanoic acid with formamide, followed by cyclization to form the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethylpyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidines and pyrimidinones, which have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
4,6-Dimethylpyrimidin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and dyes
Comparison with Similar Compounds
- 2,4-Dimethylpyrimidin-5-ol
- 6-Amino-2,4,5-trimethylpyridin-3-ol
- 2-Amino-4,6-dimethylpyrimidin-5-ol
Comparison: 4,6-Dimethylpyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
4,6-dimethylpyrimidin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-6(9)5(2)8-3-7-4/h3,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTRDEPUOJMYIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499500 | |
Record name | 4,6-Dimethylpyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70345-38-9 | |
Record name | 4,6-Dimethylpyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4,6-dimethylpyrimidin-5-ol relate to its activity as a potential FGFR4 inhibitor?
A1: While the provided research focuses on derivatives of this compound, specifically 2-amino-4,6-dimethylpyrimidin-5-ol derivatives, it offers valuable insights into the structure-activity relationship. The research demonstrates that the presence of the two methyl groups at positions 4 and 6 on the pyrimidine ring significantly influences the compound's selectivity for FGFR4 over other FGFR subtypes []. The study suggests that these methyl groups sterically hinder the molecule from adopting a conformation suitable for binding to FGFR1, 2, and 3. This highlights how subtle structural modifications to the this compound scaffold can dramatically impact its biological activity and selectivity profile.
Q2: Can you provide an example of a specific this compound derivative discussed in the research and its observed activity?
A2: The research highlights compound 6O, a 2-amino-4,6-dimethylpyrimidin-5-ol derivative, as a promising selective FGFR4 inhibitor []. This compound exhibited significantly higher selectivity for FGFR4 compared to the known FGFR4 inhibitor BLU9931. Additionally, compound 6O demonstrated potent anti-proliferative activity against the Hep3B hepatocellular carcinoma cell line, which is known to be highly sensitive to FGFR4 inhibition. These findings suggest that this compound derivatives like compound 6O hold potential as selective FGFR4 inhibitors for further development in cancer research.
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